molecular formula C15H14Cl2O3 B2524788 2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione CAS No. 1022423-36-4

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione

Cat. No.: B2524788
CAS No.: 1022423-36-4
M. Wt: 313.17
InChI Key: UNYUFZQCWLSEGQ-UHFFFAOYSA-N
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Description

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dichlorophenyl group attached to a cyclohexane ring, which is further substituted with a methyl group and a keto group

Preparation Methods

The synthesis of 2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with a suitable cyclohexanone derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione can be compared with other similar compounds such as:

Biological Activity

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione is a synthetic compound with notable biological activities. Its structure includes a dichlorophenyl group and a cyclohexane ring, which contributes to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various studies that demonstrate its efficacy.

The compound's IUPAC name is 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione. Its molecular formula is C15H14Cl2O3C_{15}H_{14}Cl_2O_3, and it possesses unique chemical properties that facilitate its biological interactions.

Synthesis

The synthesis typically involves the reaction of 2,4-dichlorobenzaldehyde with a cyclohexanone derivative under controlled conditions. The process can be optimized using solvents like ethanol or methanol at temperatures ranging from 50°C to 70°C to achieve higher yields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • Cytotoxicity Assays : Evaluations against human cancer cell lines such as HepG2 (liver carcinoma), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) revealed promising cytotoxic effects. The IC50 values for these assays were determined to assess the concentration required to inhibit cell growth by 50% .
  • Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key proteins involved in cancer progression, such as EGFR and HER2. This inhibition is believed to induce apoptosis in cancer cells, contributing to its anticancer efficacy .

Study 1: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving multiple compounds, this compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like Doxorubicin. The results indicated a dose-dependent response across different cell lines:

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HepG212.515
MDA-MB-23110.013
HCT-1169.011

This table illustrates the compound's comparative potency against established treatments .

Study 2: Enzyme Inhibition

Further investigations revealed that the compound inhibits protein kinases such as CDK2 and VEGFR2. The enzyme inhibition assays confirmed that it competes effectively with ATP binding sites, leading to reduced phosphorylation of target proteins critical for cell cycle progression and angiogenesis .

Properties

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3/c1-8-4-13(18)11(14(19)5-8)7-15(20)10-3-2-9(16)6-12(10)17/h2-3,6,8,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYUFZQCWLSEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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